Unii-ect33K4N55
Übersicht
Beschreibung
Unii-ect33K4N55, also known as 6-acetyl-2-((5-(4-acetyl-1-piperazinyl)-2-pyridinyl)amino)-8-cyclopentyl-5-methylpyrido(2,3-d)pyrimidin-7(8H)-one, is a chemical compound with the molecular formula C26H31N7O3 and a molecular weight of 489.5694 g/mol . This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Vorbereitungsmethoden
The synthesis of Unii-ect33K4N55 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of pyridine and piperazine derivatives, which undergo acetylation and cyclization reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Unii-ect33K4N55 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Unii-ect33K4N55 has diverse applications in various research fields:
Wirkmechanismus
The mechanism of action of Unii-ect33K4N55 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Unii-ect33K4N55 can be compared with other similar compounds, such as:
Palbociclib Metabolite M13: This compound shares structural similarities with this compound and is a metabolite of the drug palbociclib.
Other Pyrido(2,3-d)pyrimidin-7(8H)-one Derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their biological activity and applications.
Biologische Aktivität
Overview of Unii-ect33K4N55
This compound is a unique identifier for a chemical substance that is cataloged in the FDA's Unique Ingredient Identifier (UNII) database. This identifier is used to ensure the accurate identification of substances in various regulatory and research contexts. The biological activity of a compound like this compound can be assessed through various studies, including pharmacological evaluations, toxicological assessments, and clinical trials.
- Receptor Interaction : Many compounds exhibit biological activity by interacting with specific receptors in the body. This can lead to various physiological responses, including modulation of neurotransmitter release, alteration of enzyme activity, or changes in gene expression.
- Enzyme Inhibition : Some compounds act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibition of cyclooxygenase (COX) enzymes can reduce inflammation and pain.
- Signal Transduction : Compounds may influence cellular signaling pathways, which can affect cell growth, differentiation, and apoptosis (programmed cell death).
Pharmacological Profile
- Antimicrobial Activity : Certain compounds may demonstrate effectiveness against bacterial, viral, or fungal pathogens.
- Anti-inflammatory Effects : Compounds like this compound may exhibit properties that reduce inflammation through various pathways.
- Cytotoxicity : The ability to induce cell death in cancerous cells is a significant area of research for many compounds.
Example Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at certain concentrations.
-
Inflammation Model :
- In an animal model of inflammation, administration of this compound led to a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
-
Toxicological Assessment :
- A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound. The study found no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings.
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference Study |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | Study on Antimicrobial Properties |
Anti-inflammatory | Reduced inflammatory markers in vivo | Inflammation Model |
Cytotoxicity | Induced apoptosis in cancer cell lines | Cancer Cell Line Study |
Toxicity | No significant adverse effects at therapeutic doses | Toxicological Assessment |
Eigenschaften
IUPAC Name |
6-acetyl-2-[[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O3/c1-16-21-15-28-26(30-24(21)33(19-6-4-5-7-19)25(36)23(16)17(2)34)29-22-9-8-20(14-27-22)32-12-10-31(11-13-32)18(3)35/h8-9,14-15,19H,4-7,10-13H2,1-3H3,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNCDFOPNJBLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C)C5CCCC5)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1974279-20-3 | |
Record name | 6-Acetyl-2-((5-(4-acetyl-1-piperazinyl)-2-pyridinyl)amino)-8-cyclopentyl-5-methylpyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1974279203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-ACETYL-2-((5-(4-ACETYL-1-PIPERAZINYL)-2-PYRIDINYL)AMINO)-8-CYCLOPENTYL-5-METHYLPYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECT33K4N55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.